1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine
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Overview
Description
1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is a chemical compound with the molecular formula C14H18N2. It is a piperazine derivative characterized by the presence of a phenyl group and a propynyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 3-phenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds.
Scientific Research Applications
1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it can interact with cellular receptors, leading to downstream signaling effects that result in its observed biological activities .
Comparison with Similar Compounds
1-Methyl-4-piperidinylpiperazine: Another piperazine derivative with similar structural features but different biological activities.
1-Phenylpiperazine: A compound with a phenyl group attached to the piperazine ring, used in various pharmaceutical applications.
Uniqueness: 1-methyl-4-(3-phenylprop-2-yn-1-yl)piperazine is unique due to the presence of both a phenyl group and a propynyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-(3-phenylprop-2-ynyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOJJSPTBKDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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